molecular formula C19H28N4 B1418258 N-Cyclopentyl-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine CAS No. 1172441-27-8

N-Cyclopentyl-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine

Cat. No. B1418258
M. Wt: 312.5 g/mol
InChI Key: SEHIFYGGOSCYFR-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s class or family, and its role or use in industry or research.



Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis, as well as the yield and purity of the product.



Molecular Structure Analysis

This involves examining the compound’s molecular structure, including its functional groups, stereochemistry, and conformation. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used in this analysis.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include the compound’s reactivity, selectivity, and mechanism of reaction. Techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are often used in this analysis.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity. Techniques such as thermal analysis, solubility testing, and stability testing are often used in this analysis.


Scientific Research Applications

Synthesis and Structural Analysis

  • Novel tetracyclic systems containing pyrrolobenzodiazepine and pyrrolobenzotriazepine moieties, connected via a spiro linkage to the piperidine nucleus, have been synthesized. These compounds show potential in exploring diverse chemical structures and their properties (Artico et al., 1992).
  • A method for creating derivatives of 1′H-spiro[indoline-3,4′-quinoline]-3′-carbonitrile has been developed, demonstrating the versatility of piperidine as a catalyst in synthesizing complex molecules (Vinoth et al., 2021).

Potential Pharmacological Applications

  • Fused and spiro nitrogen heterocycles of quinuclidine and its C-nucleosides have been synthesized, indicating a potential pathway for developing new pharmaceutical agents (Hamama et al., 2011).
  • Spiro cyclopropyl groups have been incorporated into quinolone antibacterial agents, suggesting a method for creating new antibacterial compounds (Kiely et al., 1988).

Chemical Interactions and Properties

  • Research has focused on synthesizing spiro[isobenzofuran-1(3H),4'-piperidines] and examining their potential as central nervous system agents. This highlights the relevance of such compounds in neuroscience research (Martin et al., 1981).
  • Spiro[cyclopropane -1,3' -oxindole]-2 -carboxylic acid and its derivatives have been synthesized, offering insights into the structural versatility of these compounds (Yong et al., 2007).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It may include information on the compound’s LD50, its safety data sheet (SDS), and its hazard statements and precautionary statements.


Future Directions

This involves discussing potential future research or applications of the compound. It may include potential improvements to its synthesis, new reactions or uses for the compound, or new areas of research involving the compound.


properties

IUPAC Name

N-cyclopentyl-6,7-dimethylspiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4/c1-13-11-16-17(12-14(13)2)23-19(7-9-20-10-8-19)18(22-16)21-15-5-3-4-6-15/h11-12,15,20,23H,3-10H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHIFYGGOSCYFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC3(CCNCC3)C(=NC4CCCC4)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopentyl-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Cyclopentyl-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Reactant of Route 2
N-Cyclopentyl-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Reactant of Route 3
N-Cyclopentyl-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Reactant of Route 4
N-Cyclopentyl-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Reactant of Route 5
N-Cyclopentyl-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Reactant of Route 6
N-Cyclopentyl-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine

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